molecular formula C9H7F3O3 B048829 Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI) CAS No. 123716-19-8

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI)

Cat. No.: B048829
CAS No.: 123716-19-8
M. Wt: 220.14 g/mol
InChI Key: LWCMEGBCGPLNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astragaloside is a group of related chemical compounds isolated from the roots of the Astragalus membranaceus plant, commonly used in traditional Chinese medicine. The most studied and biologically active form is Astragaloside IV. Astragalosides are tetracyclic triterpenoid saponins that exhibit various biological activities, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside IV can be synthesized through a series of chemical reactions involving the hydrolysis of acylated astragalosides like Astragaloside I and Astragaloside II. The process typically involves the use of methanol, ethanol, and dimethyl sulfoxide as solvents . The hydrolysis reaction is often catalyzed by ammonia, which helps in the formation of Astragaloside IV from its precursors .

Industrial Production Methods

In industrial settings, Astragaloside IV is extracted from the roots of Astragalus membranaceus using high-performance liquid chromatography (HPLC) with evaporative light scattering detection. The extraction process involves the use of solvents like methanol and ethanol, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Astragaloside IV undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Astragaloside IV can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Astragaloside IV has a wide range of scientific research applications:

Comparison with Similar Compounds

Astragaloside IV is unique among its related compounds due to its high biological activity and wide range of pharmacological effects. Similar compounds include:

These compounds share similar chemical structures but differ in their biological activities and therapeutic potentials .

Astragaloside IV stands out due to its potent anti-inflammatory, antioxidative, and neuroprotective effects, making it a valuable compound for various scientific and medical applications .

Properties

CAS No.

123716-19-8

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,13H,1H3

InChI Key

LWCMEGBCGPLNDE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O

Synonyms

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI)

Origin of Product

United States

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